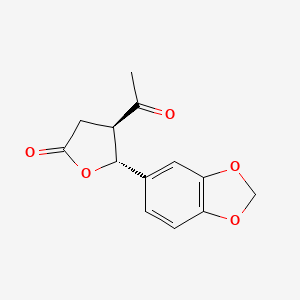
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolanone ring and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Moiety: This step often involves coupling reactions using reagents like benzodioxole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one: shares similarities with other oxolanone and benzodioxole derivatives.
This compound: is unique due to its specific chiral configuration and the presence of both the oxolanone ring and benzodioxole moiety.
Uniqueness
- The combination of the oxolanone ring and benzodioxole moiety in a chiral configuration gives this compound unique chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
91478-32-9 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one |
InChI |
InChI=1S/C13H12O5/c1-7(14)9-5-12(15)18-13(9)8-2-3-10-11(4-8)17-6-16-10/h2-4,9,13H,5-6H2,1H3/t9-,13-/m0/s1 |
Clé InChI |
WRGIYQRORHRMLB-ZANVPECISA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



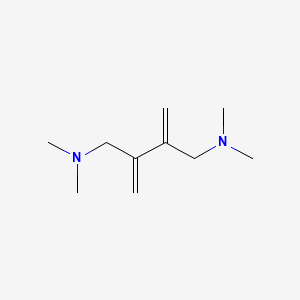
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
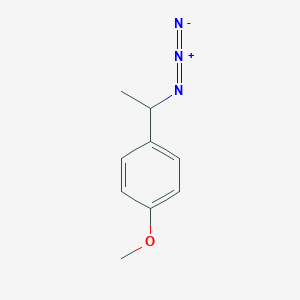
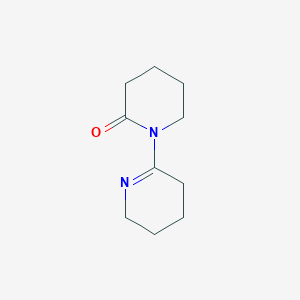
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
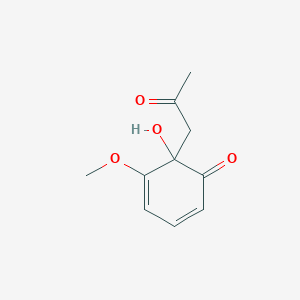
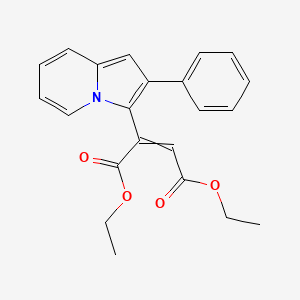
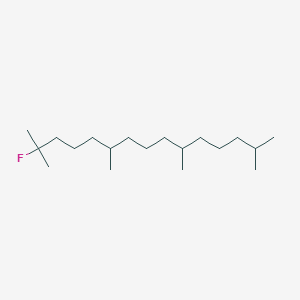

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
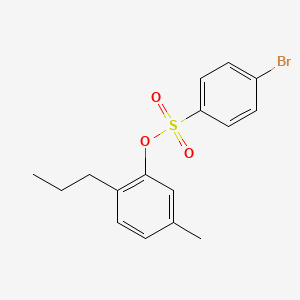
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
